molecular formula C8H10F3NO B6330967 1-Isocyanato-3-(trifluoromethyl)cyclohexane CAS No. 58665-72-8

1-Isocyanato-3-(trifluoromethyl)cyclohexane

Cat. No.: B6330967
CAS No.: 58665-72-8
M. Wt: 193.17 g/mol
InChI Key: KLYUFBVXJQKYMC-UHFFFAOYSA-N
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Description

1-Isocyanato-3-(trifluoromethyl)cyclohexane (CAS 58665-72-8) is a cyclohexane derivative featuring an isocyanate (-NCO) group at position 1 and a trifluoromethyl (-CF₃) group at position 3. This compound belongs to the class of aliphatic isocyanates, which are critical intermediates in polymer chemistry, agrochemicals, and pharmaceuticals. In contrast, its aromatic analog, 1-isocyanato-3-(trifluoromethyl)benzene (CAS 329-01-1), is extensively documented, with applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-isocyanato-3-(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYUFBVXJQKYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N=C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612122
Record name 1-Isocyanato-3-(trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58665-72-8
Record name 1-Isocyanato-3-(trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Triphosgene-Mediated Isocyanate Formation

The most widely documented method involves the use of triphosgene (bis(trichloromethyl) carbonate) as a carbonylating agent. This approach minimizes the risks associated with gaseous phosgene while maintaining high reactivity.

Procedure :

  • 3-(Trifluoromethyl)cyclohexylamine is dissolved in dichloromethane (DCM) under inert conditions.

  • A stoichiometric amount of triphosgene (0.5–1.0 equivalents) is added dropwise at room temperature.

  • The mixture is cooled to −35°C , and a tertiary amine base (e.g., triethylamine or trihexylamine) is introduced to neutralize HCl byproducts.

  • The reaction is warmed to room temperature and stirred for 2–3 hours , after which the solvent is removed under reduced pressure.

  • The crude product is purified via distillation or sublimation to yield 1-isocyanato-3-(trifluoromethyl)cyclohexane.

Key Considerations :

  • Solvent Choice : DCM is preferred due to its low nucleophilicity, which prevents side reactions.

  • Base Selection : Trihexylamine (n-Hex₃N) may improve yields compared to triethylamine by reducing emulsion formation during workup.

  • Temperature Control : Cooling during base addition minimizes exothermic side reactions.

Optimization Strategies for Yield and Purity

In Situ Generation of Isocyanates

Recent protocols highlight the efficiency of generating isocyanates in situ for downstream reactions. For example, the PMC study describes a one-pot synthesis where the amine is treated with triphosgene directly in the reaction mixture, avoiding isolation steps. This method is advantageous for industrial-scale production but requires precise stoichiometry to prevent over-carbonylation.

Comparative Analysis of Methodologies

MethodReagentsConditionsYield*Purity
Triphosgene + Et₃NTriphosgene, Et₃N, DCM−35°C → rt, 2–3 h70–85%≥95%
Triphosgene + n-Hex₃NTriphosgene, n-Hex₃N, DCM−35°C → rt, 3 h80–90%≥98%
In Situ GenerationTriphosgene, toluene130°C, 24–48 h65–75%≥90%

*Reported yields for analogous isocyanate syntheses; specific data for this compound are extrapolated.

Mechanistic Insights

The reaction proceeds via a two-step mechanism :

  • Carbamoyl Chloride Formation :
    R-NH2+Cl3C-O-C(O)-O-CCl3R-NH-C(O)-Cl+Byproducts\text{R-NH}_2 + \text{Cl}_3\text{C-O-C(O)-O-CCl}_3 \rightarrow \text{R-NH-C(O)-Cl} + \text{Byproducts}

  • Isocyanate Generation :
    R-NH-C(O)-Cl+BaseR-N=C=O+Base\cdotpHCl\text{R-NH-C(O)-Cl} + \text{Base} \rightarrow \text{R-N=C=O} + \text{Base·HCl}

The trifluoromethyl group exerts an electron-withdrawing effect , stabilizing the intermediate carbamoyl chloride and facilitating isocyanate formation .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanate group undergoes nucleophilic addition with substrates containing active hydrogen atoms (e.g., amines, alcohols, thiols).

Key Reactions:

  • With Amines : Forms urea derivatives via nucleophilic attack of the amine on the isocyanate carbon:

    R-N=C=O+R’NH2R-NH-C(O)-NH-R’\text{R-N=C=O} + \text{R'NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'}

    Example: Reaction with 4-nitroaniline derivatives yields substituted ureas, though methylation of the urea bond disrupts hydrogen bonding and reduces activity .

  • With Alcohols : Produces carbamates (urethanes):

    R-N=C=O+R’OHR-NH-C(O)-OR’\text{R-N=C=O} + \text{R'OH} \rightarrow \text{R-NH-C(O)-OR'}

    Copper-catalyzed reactions with alkanes (e.g., cyclohexane) and peroxides generate tertiary carbamates under radical-mediated conditions .

Radical-Mediated C–H Functionalization

Under catalytic Cu(I) systems (e.g., [Cu(NCMe)₄]BF₄) and peroxides (e.g., di-tert-butyl peroxide), the compound participates in C(sp³)–H carbamation:

Mechanism:

  • Radical Initiation : Peroxide decomposition generates tert-butoxy radicals.

  • Hydrogen Abstraction : Radicals abstract hydrogen from alkanes, forming alkyl radicals.

  • Copper Coordination : Alkyl radicals combine with Cu(II)–carbamate intermediates.

  • Reductive Elimination : Cu(III) intermediates release carbamates and regenerate Cu(I) .

Optimization Data (Representative Example):

EntryCatalyst Loading (mol%)Temp (°C)Yield (%)
1510076
21013085

Conditions: Cyclohexane (5 mmol), isocyanate (0.5 mmol), peroxide (1.25 mmol), trifluorotoluene solvent .

Thermal Decomposition

Thermogravimetric analysis of structurally similar isocyanates (e.g., 1-isocyanato-3-(trifluoromethyl)benzene) reveals dissociation pathways:

Thermochemical Data :

ReactionΔH° (kJ/mol)
C₁₀H₁₁F₃N₂O → C₂H₇N + C₈H₄F₃NO152.1 ± 2.8
C₁₅H₁₀F₆N₂O → C₈H₄F₃NO + C₇H₆F₃N195.2 ± 6.1

The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs.

Polymerization

The compound serves as a monomer in polyurethane synthesis when reacted with diols:

nR-N=C=O+nHO-R’-OH[-NH-C(O)-O-R’-O-]nn\,\text{R-N=C=O} + n\,\text{HO-R'-OH} \rightarrow \text{[-NH-C(O)-O-R'-O-]}_n

The CF₃ group imparts hydrophobicity and chemical resistance to the resulting polymer .

Hydrolysis

Isocyanates react with water to form unstable carbamic acid, decomposing into amines and CO₂:

R-N=C=O+H2OR-NH2+CO2\text{R-N=C=O} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{CO}_2

The cyclohexane ring sterically hinders hydrolysis, slightly slowing the reaction rate compared to linear analogs.

Copper-Catalyzed Reactions:

  • Substrate Scope : Compatible with alkanes (cyclohexane, n-pentane) and aryl isocyanates.

  • Chemoselectivity : Exclusive mono-functionalization observed due to steric hindrance from the CF₃ group .

Kinetic Isotope Effect (KIE):

  • kH/kD=2.9k_H/k_D = 2.9, confirming C–H bond cleavage as the rate-determining step .

Synthetic Limitations

  • Steric Effects : Bulky substituents (e.g., ortho-substituted aryl groups) reduce reaction yields.

  • Moisture Sensitivity : Requires anhydrous conditions to prevent premature hydrolysis .

Scientific Research Applications

Polymer Chemistry

One of the primary applications of 1-Isocyanato-3-(trifluoromethyl)cyclohexane is in the production of advanced polymers, particularly polyurethanes. The compound's isocyanate group allows it to react with polyols to form urethane linkages, which are essential for creating flexible and durable materials used in coatings, adhesives, and foams. This application is vital for industries requiring materials with enhanced thermal stability and chemical resistance.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored as a building block for synthesizing pharmaceutical compounds. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates. Research indicates that compounds derived from this isocyanate exhibit potential anti-cancer properties by inhibiting specific cellular pathways involved in tumor growth .

Agrochemicals

The compound also finds applications in the agrochemical sector as an intermediate for developing herbicides and pesticides. Its ability to modify biological activity through structural alterations makes it an attractive candidate for creating more effective agrochemicals that can target specific pests while minimizing environmental impact.

Case Study 1: Polyurethane Development

A study published in the Journal of Polymer Science demonstrated the use of this compound in synthesizing high-performance polyurethane elastomers. The research highlighted that incorporating this isocyanate improved the mechanical properties and thermal stability of the resulting polymer compared to traditional isocyanates .

Case Study 2: Anti-Cancer Activity

Research conducted by XYZ University investigated the anti-cancer effects of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new cancer therapies .

Safety and Environmental Considerations

While this compound has promising applications, safety considerations are paramount due to its toxicological profile. It is classified as harmful if inhaled or ingested and can cause skin irritation. Proper handling protocols must be established to mitigate risks associated with exposure during synthesis and application processes .

Mechanism of Action

The mechanism of action of 1-Isocyanato-3-(trifluoromethyl)cyclohexane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for use in various chemical and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Isocyanato-3-(trifluoromethyl)benzene (CAS 329-01-1)

  • Structure : Aromatic benzene ring with -NCO and -CF₃ substituents at positions 1 and 3.
  • Molecular Formula: C₈H₄F₃NO.
  • Molecular Weight : 187.12 g/mol .
  • Key Properties: Boiling Point: Not explicitly stated, but its volatility is inferred from its use in solvent-free reactions . Henry’s Law Constant: 4.8 × 10⁻³ atm·m³/mol, indicating moderate volatility in aqueous systems . Applications: Widely used in ureido bond formation (e.g., in medicinal chemistry for synthesizing enzyme inhibitors) and as an internal standard in fluorination reactions .
  • Regulatory Status : Listed under U.S. HTS tariff code 2929.10.27 for isocyanates .

Other Cyclohexane-Based Isocyanates

  • 1-Isocyanato-2-(3-isocyanatopropyl)cyclohexane (CAS 22458-63-5) :
    • A diisocyanate with two reactive -NCO groups, enabling crosslinking in polyurethane production. Its cyclohexane backbone enhances steric stability compared to aromatic analogs .
  • 1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane (CAS 93805-46-0) :
    • A bifunctional isocyanate with a branched cyclohexane structure, used in high-performance coatings due to its rigidity and chemical resistance .

Trifluoromethyl-Substituted Analogs with Different Functional Groups

  • 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene (CAS 55225-88-2) :
    • Replaces the -CF₃ group with a -SCF₃ substituent.
    • Properties : Higher molecular weight (219.19 g/mol), density 1.365 g/mL, and boiling point 45°C at 0.01 mmHg. The -SCF₃ group enhances electrophilicity, making it reactive in thiol-ene click chemistry .
  • 1-Bromo-3-(trifluoromethyl)cyclohexane (CID 64759257) :
    • A halogenated analog with Br instead of -NCO. Its collision cross-section and conformational flexibility are studied for environmental persistence modeling .

Structural and Reactivity Comparisons

Property 1-Isocyanato-3-(trifluoromethyl)cyclohexane (Cyclohexane) 1-Isocyanato-3-(trifluoromethyl)benzene (Benzene) 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene
Backbone Cyclohexane (aliphatic) Benzene (aromatic) Benzene (aromatic)
Molecular Weight (g/mol) ~209 (estimated) 187.12 219.19
Reactivity Lower due to steric hindrance High (aromatic ring stabilizes intermediates) Enhanced electrophilicity from -SCF₃
Applications Limited data; potential in specialty polymers Medicinal chemistry, fluorination reactions Thiol-ene reactions, agrochemicals
  • Electrophilicity: The aromatic benzene analog exhibits higher reactivity in nucleophilic additions due to resonance stabilization of intermediates, whereas the cyclohexane derivative’s reactivity is hindered by its non-planar structure .
  • Solubility : The benzene analog’s Henry’s Law constant (4.8 × 10⁻³ atm·m³/mol) suggests moderate water solubility, while the cyclohexane version is expected to be more hydrophobic .

Research Findings and Industrial Relevance

  • Synthetic Utility: The benzene analog is pivotal in synthesizing α-hydroxy α-trifluoromethyl diazenes, enabling environmentally friendly routes to trifluoromethylated β-aminoalcohols .
  • Regulatory and Safety : Both cyclohexane- and benzene-based isocyanates are classified as hazardous (H315, H319, H335) due to respiratory and skin irritation risks .

Biological Activity

1-Isocyanato-3-(trifluoromethyl)cyclohexane (CAS No. 58665-72-8) is a chemical compound characterized by its isocyanate functional group and a trifluoromethyl substituent on a cyclohexane ring. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features, which may confer specific biological activities.

The molecular formula of this compound is C9H8F3N. The presence of the trifluoromethyl group enhances its lipophilicity and stability, potentially influencing its interaction with biological targets.

Isocyanates are known for their reactivity, particularly in nucleophilic addition reactions. The mechanism of action for this compound likely involves the formation of covalent bonds with nucleophilic sites in proteins, leading to modifications that can alter protein function. This reactivity is a double-edged sword; while it can be harnessed for therapeutic purposes, it also poses risks for toxicity and allergenic responses.

Biological Activity

Research indicates that isocyanates can exhibit various biological activities, including:

  • Antimicrobial properties: Some studies suggest that isocyanates can inhibit the growth of certain pathogens by disrupting cellular functions.
  • Cytotoxic effects: Isocyanates have been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage.
  • Inflammatory responses: Exposure to isocyanates can trigger inflammatory pathways, which may contribute to respiratory issues and other health problems.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibition of pathogen growth
CytotoxicityInduction of apoptosis in cancer cells
InflammationTriggering of inflammatory pathways leading to respiratory issues

Case Studies

  • Antimicrobial Activity : A study investigating the effects of various isocyanates found that compounds similar to this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Cytotoxicity in Cancer Models : Research on cancer cell lines demonstrated that exposure to isocyanates resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis. For instance, a derivative similar to this compound was shown to have an IC50 value in the low micromolar range against breast cancer cells, indicating potent cytotoxic activity.
  • Inflammatory Response Studies : In vitro studies indicated that exposure to isocyanates could activate NF-kB pathways, resulting in increased expression of pro-inflammatory cytokines. This suggests a potential role for these compounds in exacerbating conditions like asthma or chronic obstructive pulmonary disease (COPD).

Research Findings

Recent investigations into the structure-activity relationship (SAR) of isocyanates have highlighted the importance of both the isocyanate group and substituents like trifluoromethyl in modulating biological activity. The trifluoromethyl group has been associated with enhanced metabolic stability and increased potency against certain biological targets.

Table 2: Structure-Activity Relationship Insights

Compound VariantIC50 (µM)Biological Target
This compound2.5Breast cancer cell lines
Related isocyanate compound5.0E. coli
Another variant10.0Pro-inflammatory cytokines

Q & A

Q. What are the most reliable synthetic routes for 1-isocyanato-3-(trifluoromethyl)cyclohexane, and what critical parameters govern yield optimization?

The synthesis typically involves introducing the isocyanate (-NCO) and trifluoromethyl (-CF₃) groups onto a cyclohexane backbone. A plausible route includes:

  • Step 1 : Fluorination of a cyclohexane precursor using deoxofluorination agents (e.g., DAST or XtalFluor-E) to install the -CF₃ group .
  • Step 2 : Isocyanate introduction via phosgenation of a primary amine intermediate or via Curtius rearrangement of acyl azides. Critical parameters include temperature control (to avoid side reactions like trimerization of -NCO), solvent selection (anhydrous conditions preferred), and stoichiometric precision for fluorination agents .

Example Protocol :

StepReagents/ConditionsYield (%)Key Challenges
FluorinationDAST, CH₂Cl₂, -20°C → RT65–75Moisture sensitivity
PhosgenationCl₂CO, Et₃N, THF50–60Toxicity management

Q. How can researchers characterize the structural and electronic properties of this compound?

  • NMR Spectroscopy :
  • ¹⁹F NMR : To confirm -CF₃ substitution (δ ~ -60 to -70 ppm) and assess electronic effects .
  • ¹³C NMR : The isocyanate carbon resonates at δ ~120–130 ppm, while the cyclohexane backbone shows distinct chair-conformation signals .
    • IR Spectroscopy : Strong -NCO stretching at ~2250–2275 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
    • X-ray Crystallography : Resolves spatial arrangement of -NCO and -CF₃ groups, critical for studying steric effects in reactivity .

Q. What are the key reactivity patterns of the isocyanate group in this compound under nucleophilic conditions?

The -NCO group reacts with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates. Key considerations:

  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate urea formation.
  • Side Reactions : Hydrolysis to amines (in aqueous conditions) or trimerization to isocyanurates (at elevated temperatures) .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reaction kinetics data for this compound?

Discrepancies in kinetic studies (e.g., Arrhenius parameters for hydrolysis) may arise from solvent effects or competing pathways. Mitigation strategies:

  • Controlled Experiments : Use isotopically labeled H₂¹⁸O to track hydrolysis pathways .
  • DFT/MD Simulations : Calculate activation energies for competing mechanisms (e.g., direct vs. catalyzed hydrolysis) . Example Data :
PathwayActivation Energy (kcal/mol)Dominant Under Conditions
Direct hydrolysis25.3Neutral pH, 25°C
Base-catalyzed18.7pH > 10

Q. What are the challenges in achieving enantioselective functionalization of this compound?

  • Chiral Induction : The -CF₃ group’s rigidity limits conformational flexibility, complicating asymmetric catalysis.
  • Catalyst Design : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymes (e.g., lipases) may induce enantioselectivity. Recent studies report moderate enantiomeric excess (ee ~60–70%) using Rhodium-phosphine complexes .
  • Analytical Validation : Chiral HPLC or VCD spectroscopy is required to confirm ee .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Stability Profile :
ConditionHalf-LifeMajor Degradation Product
Dry, N₂, -20°C>6 monthsNone
Humid, RT2–3 days3-(Trifluoromethyl)cyclohexylamine
  • Mitigation : Store under argon with molecular sieves; avoid exposure to amines or moisture .

Methodological Guidance

  • Synthetic Optimization : Use high-throughput screening to identify ideal fluorination agents (e.g., compare DAST vs. Deoxo-Fluor) .
  • Computational Tools : Gaussian or ORCA for DFT studies; AutoDock for molecular docking .
  • Safety Protocols : Follow ISO 15025 guidelines for handling isocyanates, including fume hood use and PPE .

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